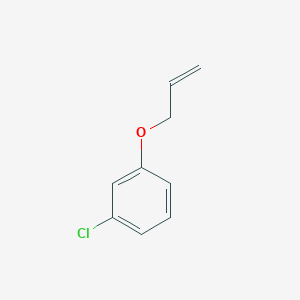

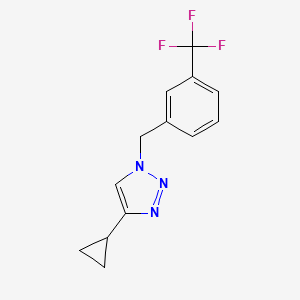

![molecular formula C20H14ClN3OS B2885350 2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863589-06-4](/img/structure/B2885350.png)

2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains a chlorophenyl group, an acetamide group, and a thiazolopyridine group . These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, Schiff bases of Benzothiazol-2-ylamine and Thiazolo[5,4-b]pyridin-2-ylamine were synthesized by converting Aniline/4-aminopyridine to the corresponding thiourea derivatives, which were cyclized to obtain benzothiazol-2-ylamine/thiazolo[5,4-b]pyridin-2-ylamine .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chlorophenyl group could potentially increase its lipophilicity, which could influence its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research has demonstrated the potential of derivatives of 2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide in antibacterial applications. A study by Desai et al. (2008) found that similar compounds exhibited moderate to good activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli. This suggests a promising role for such compounds in addressing bacterial infections (Desai, Shah, Bhavsar, & Saxena, 2008).

Anticancer Activity

Compounds structurally related to this compound have been studied for their anticancer properties. Atta and Abdel-Latif (2021) synthesized derivatives with promising inhibitory activity against various cancer cell lines, highlighting their potential in cancer therapy (Atta & Abdel-Latif, 2021).

Structural Analysis and Molecular Interactions

Boechat et al. (2011) conducted a detailed study of similar compounds' molecular structures, revealing significant insights into their potential interactions and stability. Such information is crucial in understanding how these compounds could be effectively utilized in various scientific applications (Boechat et al., 2011).

Photovoltaic Efficiency and Ligand Protein Interactions

Mary et al. (2020) explored the potential of related compounds in dye-sensitized solar cells (DSSCs) and their interactions with biological molecules. Their study indicates that these compounds could have applications in renewable energy technologies and biochemistry (Mary et al., 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as schiff bases of benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine, have been studied for their anticonvulsant activities . These compounds are more effective against maximal electroshock (MES) induced convulsions .

Mode of Action

It can be inferred from related compounds that they may interact with their targets to inhibit convulsions

Biochemical Pathways

Related compounds have been shown to be effective against mes induced convulsions , suggesting that they may affect pathways related to neuronal signaling and excitability.

Result of Action

Related compounds have been shown to be effective against mes induced convulsions , suggesting that they may have neuroprotective effects.

Action Environment

The synthesis of related compounds has been shown to be influenced by the choice of solvent and reaction conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3OS/c21-15-7-3-13(4-8-15)12-18(25)23-16-9-5-14(6-10-16)19-24-17-2-1-11-22-20(17)26-19/h1-11H,12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPYCZYAHTWWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)

![N-cyclopropyl-1-(6-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2885269.png)

![1-[2-(ethylsulfanyl)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine](/img/structure/B2885270.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2885274.png)

![3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B2885281.png)

![3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2885282.png)

![N-(2-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2885287.png)

![2-CHLORO-N-[2-({2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]BENZAMIDE](/img/structure/B2885289.png)